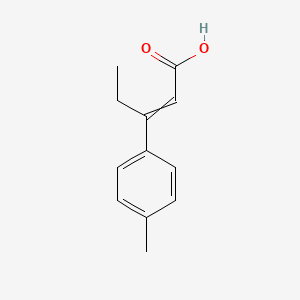

3-(4-Methylphenyl)pent-2-enoic acid

Beschreibung

Significance of Alpha, Beta-Unsaturated Carboxylic Acids in Chemical Research

Alpha, beta-unsaturated carboxylic acids are pivotal in numerous areas of chemical research and industry. Their conjugated system, involving the double bond and the carbonyl group, allows for a variety of chemical transformations. These compounds are precursors in the synthesis of a wide array of other molecules, including more complex carboxylic acids, esters, and various heterocyclic compounds. researchgate.netgoogle.com The reactivity of the double bond and the carboxylic acid group can be selectively targeted, offering chemists a versatile tool for constructing intricate molecular architectures. google.com Furthermore, these compounds and their derivatives are investigated for their potential biological activities, making them relevant in medicinal chemistry and drug discovery. science.gov

Structural Features and Potential for Stereoisomerism in 3-(4-Methylphenyl)pent-2-enoic Acid

The structure of this compound, with the chemical formula C12H14O2, incorporates a p-tolyl group (a benzene (B151609) ring substituted with a methyl group) and a pent-2-enoic acid moiety. sigmaaldrich.com The key structural feature is the carbon-carbon double bond at the C2 position. This double bond gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. youtube.com The arrangement of the substituents—the carboxylic acid group, the ethyl group, the hydrogen atom, and the p-tolyl group—around this double bond determines whether the compound exists as the (E) or (Z) isomer. The IUPAC name for the more stable isomer is typically (2E)-3-(4-methylphenyl)-2-pentenoic acid. sigmaaldrich.com The presence of this stereoisomerism is significant as different isomers can exhibit distinct physical properties and biological activities.

| Property | Value |

| IUPAC Name | (2E)-3-(4-methylphenyl)-2-pentenoic acid |

| CAS Number | 21758-09-8 |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| Physical Form | Powder |

Table 1: Key properties of this compound. Data sourced from sigmaaldrich.com.

Overview of Relevant Research Areas and Unexplored Potential of this compound

Research involving α,β-unsaturated carboxylic acids is extensive, covering areas such as synthetic methodology development, catalysis, and materials science. researchgate.netnih.gov For instance, methods for their synthesis, such as the Knoevenagel and Doebner reactions, are well-established and continuously being refined for greater efficiency and stereoselectivity. researchgate.net The photochemical properties of these compounds are also an area of active investigation, with studies exploring their E/Z isomerization and other light-induced transformations. nih.gov

While the broader class of α,β-unsaturated carboxylic acids is well-studied, the specific compound this compound has a more limited research footprint. Its potential applications could lie in areas analogous to other substituted α,β-unsaturated acids. For example, it could serve as a monomer in polymerization reactions, leading to materials with specific optical or thermal properties. Furthermore, its structure makes it a candidate for investigation in medicinal chemistry, where similar structures have shown a range of biological effects. The full extent of its utility in these and other fields remains an area ripe for exploration.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKVRQDOMHDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293249 | |

| Record name | 3-(4-Methylphenyl)-2-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21758-09-8 | |

| Record name | 3-(4-Methylphenyl)-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21758-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-2-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Pent 2 Enoic Acid and Analogues

Strategic Approaches to Carbon-Carbon Bond Formation for the Pent-2-enoic Acid Scaffold

The construction of the core structure of these compounds relies on several key organic reactions that facilitate the formation of carbon-carbon bonds. These include condensation reactions, olefination reactions, and palladium-catalyzed coupling reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation Reactions and Knoevenagel-Type Approaches

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgmdpi.com In the context of synthesizing 3-(4-methylphenyl)pent-2-enoic acid analogues, this typically involves the reaction of an appropriate aldehyde or ketone with a compound containing a methylene group activated by two electron-withdrawing groups. wikipedia.org A notable variant is the Doebner modification, which utilizes malonic acid and pyridine (B92270) as a solvent; this process is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org For instance, the condensation of a straight-chain aldehyde with malonic acid in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures, catalyzed by piperidinium (B107235) acetate, can yield (E)-alk-3-enoic acids with high stereoselectivity. psu.edu The reaction is generally catalyzed by a weak base. wikipedia.org

The Knoevenagel condensation is a cornerstone in the synthesis of various unsaturated compounds and has been applied in the production of fine chemicals and biologically significant molecules. researchgate.net The use of boric acid as a catalyst has also been explored, demonstrating good catalytic activity and facilitating product purification. mdpi.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to construct the double bond within the pent-2-enoic acid scaffold. The Wittig reaction, a widely recognized method, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to produce an alkene. beilstein-journals.orguta.edu This reaction can be adapted to synthesize α,β-unsaturated esters, which are precursors to the target carboxylic acids. beilstein-journals.orgnih.govbeilstein-journals.org A chemo-enzymatic approach combining an enzymatic reduction of a carboxylic acid to an aldehyde followed by a Wittig reaction has been developed for the synthesis of α,β-unsaturated esters. beilstein-journals.orgnih.govbeilstein-journals.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgorganic-chemistry.org This reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org The HWE reaction is effective for reacting stabilized phosphonate (B1237965) carbanions with aldehydes or ketones to yield predominantly E-alkenes. wikipedia.orgyoutube.com The Still-Gennari modification of the HWE reaction, employing trifluoroethyl phosphonates, allows for the synthesis of (Z)-olefins with high stereoselectivity. youtube.com

| Reaction | Key Reagents | Typical Product | Key Features |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Alkene | Versatile for C=C bond formation. beilstein-journals.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Carbanion | (E)-Alkene | High (E)-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | Aldehyde/Ketone, Trifluoroethyl Phosphonate | (Z)-Alkene | High (Z)-selectivity. youtube.com |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Aryl Moieties)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds between aryl and vinyl groups. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

In the synthesis of aryl-substituted enoic acids, the Suzuki coupling can be employed to introduce the aryl moiety. For example, a ligand-free Suzuki coupling protocol has been developed for the reaction of arylboronic acids with methyl (E)-4-bromobut-2-enoate to produce various methyl 4-arylcrotonates in high yields. researchgate.net The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Friedel-Crafts Acylation Approaches for Aryl-Substituted Butenoic Acids

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride. wikipedia.orgsigmaaldrich.com The resulting aryl ketone is deactivated towards further substitution, leading to monoacylated products. organic-chemistry.org

This methodology can be applied to the synthesis of aryl-substituted butenoic acids. For instance, the Friedel-Crafts acylation of an aromatic compound can yield an aryl ketone, which can then be further elaborated to the desired butenoic acid structure. sigmaaldrich.com The reaction has been utilized in the synthesis of various compounds, including intermediates for pharmaceuticals. sigmaaldrich.comnih.govscience.gov

Functional Group Interconversions and Carboxylic Acid Formation

The final step in the synthesis of this compound and its analogues often involves the conversion of a precursor functional group, most commonly an ester, into the target carboxylic acid.

Hydrolysis of Ester Precursors

The hydrolysis of esters is a fundamental reaction for the generation of carboxylic acids. libretexts.org This process involves the cleavage of the ester bond by reaction with water, a reaction that can be catalyzed by either an acid or a base. libretexts.orgorgoreview.com

Acid-catalyzed hydrolysis is a reversible reaction. orgoreview.comyoutube.com The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org To drive the reaction to completion, an excess of water can be used, or the alcohol byproduct can be removed as it forms. orgoreview.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com The ester is treated with a base, such as sodium hydroxide, and the resulting carboxylate salt is then neutralized with acid in a subsequent workup step to afford the final carboxylic acid. masterorganicchemistry.com

| Hydrolysis Type | Catalyst | Initial Product | Final Product (after workup) | Reversibility |

|---|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | Carboxylic Acid + Alcohol | Reversible orgoreview.comyoutube.com |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | Carboxylate Salt + Alcohol | Carboxylic Acid + Alcohol | Irreversible libretexts.orgmasterorganicchemistry.com |

Controlled Oxidation Pathways

While direct controlled oxidation pathways to produce this compound are not extensively documented in readily available literature, the general principles of organic synthesis suggest plausible routes. One hypothetical approach could involve the selective oxidation of a precursor alcohol, such as 3-(4-methylphenyl)pent-2-en-1-ol. This transformation would require a mild oxidizing agent that can convert the primary alcohol to a carboxylic acid without affecting the carbon-carbon double bond or the aromatic ring. Reagents like manganese dioxide (MnO₂) are typically used for the oxidation of allylic alcohols to aldehydes, which could then be further oxidized to the corresponding carboxylic acid using reagents like silver(I) oxide (Ag₂O) or chromic acid under carefully controlled conditions.

Another potential, though less direct, oxidative strategy could start from 4-methylacetophenone. This ketone could undergo a condensation reaction, for example, with an appropriate organometallic reagent, to introduce the pentenoic acid side chain. Subsequent controlled oxidation of a suitable intermediate could then yield the final product. However, achieving selectivity and good yields with such multi-step oxidative processes can be challenging and would require significant optimization.

Stereoselective Synthesis of (E) and (Z) Isomers of this compound

The geometry of the carbon-carbon double bond in this compound gives rise to (E) and (Z) isomers, and their selective synthesis is a key challenge. Several established synthetic reactions can be adapted to favor the formation of one isomer over the other.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for stereoselective alkene synthesis. For the synthesis of the (E)-isomer, a stabilized ylide, such as one derived from a phosphonate ester, would typically be reacted with 4-methylacetophenone. The use of non-polar solvents and the absence of lithium salts generally favor the formation of the (E)-alkene. Conversely, the (Z)-isomer can often be obtained using unstabilized ylides or by employing specific modifications to the HWE reaction, such as the Still-Gennari olefination which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations.

The Knoevenagel condensation , a reaction between a carbonyl compound and an active methylene compound, can also be tuned for stereoselectivity. rsc.orgbepls.com The choice of catalyst, solvent, and reaction temperature can influence the E/Z ratio of the resulting α,β-unsaturated acid. For instance, using pyridine as a catalyst often leads to the thermodynamically more stable (E)-isomer. bepls.com Achieving high selectivity for the (Z)-isomer via this method is generally more challenging and may require specific catalysts or reaction conditions that favor the kinetic product.

The Perkin reaction , involving the condensation of an aromatic aldehyde with an acid anhydride, is another classical method for synthesizing cinnamic acid derivatives, which are structurally related to the target compound. longdom.orgiitk.ac.in While this reaction typically yields the (E)-isomer due to thermodynamic control, modifications to the reaction conditions, such as the use of specific bases or shorter reaction times, could potentially influence the stereochemical outcome.

Below is a conceptual table illustrating potential stereoselective synthetic approaches:

| Reaction | Reactants | Typical Conditions for (E)-Isomer | Typical Conditions for (Z)-Isomer |

| Horner-Wadsworth-Emmons | 4-Methylacetophenone, Diethyl (2-phosphonopropanoate) | NaH, THF | n-BuLi, HMPA, THF, -78 °C |

| Knoevenagel Condensation | 4-Methylacetophenone, Malonic acid | Piperidine (B6355638), Pyridine, Reflux | Specific Lewis acid catalysts, Low temperature |

| Perkin Reaction | 4-Methylbenzaldehyde, Propanoic anhydride | Sodium propanoate, Acetic anhydride, Heat | Not the preferred method for (Z)-isomer |

Optimization of Reaction Conditions, Yields, and Purity for Academic Synthesis

The successful synthesis of this compound in a laboratory setting hinges on the careful optimization of several key parameters to maximize yield and ensure high purity. These parameters include the choice of reactants, catalyst, solvent, reaction temperature, and reaction time.

For instance, in a Knoevenagel condensation approach, the molar ratio of the reactants (4-methylacetophenone and an active methylene compound like malonic acid or its esters) is crucial. rsc.orgbepls.com An excess of one reactant may be used to drive the reaction to completion. The selection of the base catalyst, ranging from weak amines like piperidine or pyridine to stronger bases, significantly impacts the reaction rate and can also influence the stereoselectivity. rsc.orgbepls.com The reaction temperature is another critical factor; higher temperatures generally accelerate the reaction but may also lead to the formation of side products, thus reducing the purity of the final product.

The purification of the crude product is typically achieved through techniques such as recrystallization, which is effective for solid compounds, or column chromatography for liquid or oily products. The choice of solvent for recrystallization is critical to obtain high-purity crystals. The purity of the final compound is commonly assessed using techniques like melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The following table provides a hypothetical example of optimized reaction conditions for the synthesis of a cinnamic acid derivative, which can be extrapolated to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | 4-Methylacetophenone, Malonic Acid | Readily available starting materials for Knoevenagel condensation. |

| Catalyst | Piperidine/Pyridine | Common basic catalysts for Knoevenagel condensation, promoting the reaction. bepls.com |

| Solvent | Toluene | A common solvent for this type of condensation, allowing for azeotropic removal of water. |

| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-8 hours | Monitored by TLC to ensure completion of the reaction. |

| Work-up | Acidification, Filtration | To precipitate the carboxylic acid product from the reaction mixture. |

| Purification | Recrystallization from Ethanol/Water | To obtain a pure crystalline product. |

| Yield | 70-85% (hypothetical) | A reasonable expectation for an optimized laboratory synthesis. |

| Purity | >98% (by HPLC) | A standard purity requirement for academic research. |

Considerations for Scalability and Green Chemistry Principles in Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of scalability and adherence to the principles of green chemistry. The goal is to develop a process that is not only economically viable but also environmentally benign.

For the synthesis of cinnamic acid derivatives, including this compound, several green chemistry principles can be applied. bepls.commdpi.comnih.gov One key aspect is the use of less hazardous and more environmentally friendly solvents. Traditional solvents like pyridine in the Knoevenagel condensation are being replaced with greener alternatives such as water, ethanol, or ionic liquids. bepls.comnih.gov In some cases, solvent-free conditions, often facilitated by microwave irradiation, have been successfully employed. acs.org

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a crucial metric. mdpi.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. For instance, a well-designed catalytic cycle can significantly improve the atom economy of a synthesis.

When considering scalability, factors such as heat transfer, mixing, and ease of product isolation become paramount. google.com Batch processes, common in academic labs, may need to be adapted to continuous flow processes for large-scale production. Continuous flow reactors can offer better control over reaction parameters, leading to improved consistency, safety, and efficiency. The choice of starting materials and reagents also needs to be evaluated based on their cost, availability, and safety on an industrial scale.

The following table summarizes key green chemistry and scalability considerations for the synthesis of cinnamic acid derivatives:

| Consideration | Conventional Approach | Green/Scalable Approach | Benefit |

| Solvent | Pyridine, Toluene | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact. bepls.comnih.gov |

| Catalyst | Homogeneous bases (e.g., piperidine) | Heterogeneous solid catalysts, Biocatalysts | Ease of separation and recycling, milder reaction conditions. rsc.org |

| Energy Input | Conventional heating | Microwave irradiation, Ultrasound | Faster reaction times, potentially lower energy consumption. acs.org |

| Atom Economy | Can be low depending on the reaction | High atom economy reactions (e.g., additions) | Reduced waste generation. mdpi.comnih.gov |

| Process Type | Batch processing | Continuous flow processing | Improved safety, consistency, and throughput. google.com |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial arrangement. For 3-(4-Methylphenyl)pent-2-enoic acid, with the IUPAC name (2E)-3-(4-methylphenyl)-2-pentenoic acid hmdb.ca, a full suite of NMR experiments would be required for complete structural assignment.

Proton (¹H) NMR Spectroscopic Assignments and Coupling Constant Analysis

Key expected proton signals would include:

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, due to its acidic nature. For a related compound, 4-phenylpent-4-enoic acid, this proton appears as a broad singlet at 10.7 ppm. rsc.org

Vinyl Proton (=CH-): A singlet in the olefinic region.

Aromatic Protons (-C₆H₄-): Two doublets, characteristic of a para-substituted benzene (B151609) ring.

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (B1212753) protons and a triplet for the methyl protons, showing their coupling relationship.

Aromatic Methyl Protons (-CH₃): A singlet corresponding to the methyl group on the phenyl ring.

Analysis of the coupling constants (J-values) would confirm the connectivity between the ethyl group protons and would also provide information about the geometry of the molecule.

Carbon-13 (¹³C) NMR Spectroscopic Chemical Shift Analysis

Similar to the proton NMR data, a complete, experimentally verified ¹³C NMR spectrum for this compound is not documented in the available literature. However, based on its structure, the following carbon signals would be anticipated:

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| Carbonyl (C=O) | 170-180 | The carboxylic acid carbon is typically found in this downfield region. For 4-phenylpent-4-enoic acid, the corresponding signal is at 179.7 ppm. rsc.org |

| Olefinic (C=C) | 120-160 | Two signals are expected for the two sp² hybridized carbons of the double bond. |

| Aromatic (C₆H₄) | 125-145 | Four signals are expected for the para-substituted phenyl ring due to symmetry. |

| Ethyl (-CH₂CH₃) | 10-30 | Two distinct signals for the methylene and methyl carbons. |

| Aromatic Methyl (-CH₃) | ~20 | A single signal for the methyl group attached to the aromatic ring. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the ethyl group's methylene-methyl correlation and any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Currently, there is no specific published data detailing the 2D NMR analysis of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a spectrum for the specific title compound is not available, data for the related (E)-pent-2-enoic acid shows key vibrational modes that would also be present in this compound. dergipark.org.tr

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching, indicative of hydrogen bonding. |

| C-H (Aromatic/Olefinic) | 3100-3000 | Stretching. |

| C-H (Aliphatic) | 3000-2850 | Stretching. |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching. |

| C=C (Olefinic) | 1650-1600 | Stretching. |

| C=C (Aromatic) | 1600, 1475 | Stretching. |

The broadness of the O-H stretch is a hallmark of the dimeric association of carboxylic acids in the solid state due to intermolecular hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds. A Raman spectrum of this compound would be expected to show strong signals for the C=C double bond and the aromatic ring vibrations. At present, no Raman spectroscopic data for this compound has been reported in the scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C12H14O2, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

| Parameter | Value |

| Chemical Formula | C12H14O2 |

| Theoretical Exact Mass | 190.0994 u |

| Expected Ion (M+H)+ | 191.1072 u |

| Expected Ion (M-H)- | 189.0916 u |

| Expected Ion (M+Na)+ | 213.0888 u |

| Note: The values in this table are theoretical and would be confirmed by experimental HRMS data. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the compound's structure. For this compound, fragmentation would likely occur at the carboxylic acid group (loss of H2O or CO2) and at the bond between the phenyl ring and the pentenoic acid chain, providing confirmatory evidence for the connectivity of the molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the arrangement of atoms within the crystal lattice can be determined with high precision.

Molecular Conformation and Stereochemistry in the Solid State

Within the crystal lattice, the molecule adopts a specific, low-energy conformation. X-ray diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape. This includes the planarity of the phenyl ring and the carboxylic acid group, as well as the orientation of the tolyl group relative to the pentenoic acid chain. The stereochemistry of the double bond (E or Z configuration) is also unambiguously determined.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way in which individual molecules of this compound pack together in the crystal is determined by a network of intermolecular interactions. A key interaction for a carboxylic acid is hydrogen bonding, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, often forming dimeric structures.

Computational and Theoretical Investigations of 3 4 Methylphenyl Pent 2 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine molecular properties from first principles.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. etsu.eduaip.org This method calculates the total energy of a molecule based on its electron density rather than its complex many-electron wavefunction.

For 3-(4-Methylphenyl)pent-2-enoic acid, a DFT study would begin with a geometry optimization. stackexchange.com This is an iterative process where the positions of the atoms are systematically adjusted to find the arrangement with the lowest possible energy, known as the ground state geometry. stackexchange.comresearchgate.net This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's most stable conformation. researchgate.net Upon successful optimization, the calculation yields the total electronic energy, which is a crucial value for determining the molecule's thermodynamic stability and for calculating the energetics of potential reactions. For instance, DFT methods have been successfully used to optimize the geometries of large biomolecular systems and van der Waals complexes. aip.orgacs.org

Illustrative Data for Optimized Geometry: This table illustrates the type of data a DFT geometry optimization would provide. Actual values would require specific calculations.

| Parameter | Description | Illustrative Predicted Value |

|---|---|---|

| C=C Bond Length | The length of the double bond in the pentenoic acid chain. | ~1.34 Å |

| C-C(phenyl) Bond Length | The length of the single bond connecting the phenyl group to the pentenoic acid chain. | ~1.49 Å |

| O=C-O Angle | The angle within the carboxylic acid group. | ~123° |

| Total Electronic Energy | The ground state energy of the optimized molecule. | Value in Hartrees |

Ab Initio and Semi-Empirical Methods for Comparative Analysis

For a comprehensive understanding, the results from DFT are often compared with those from other quantum mechanical methods, such as ab initio and semi-empirical calculations. mdpi.com

Ab Initio Methods: The term "ab initio" translates to "from the beginning" and signifies that these calculations are derived directly from theoretical principles without the inclusion of experimental data. quora.comwikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While computationally demanding, ab initio methods provide a fundamental benchmark for molecular properties. libretexts.org

Semi-Empirical Methods: These methods are based on the same foundational Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnumberanalytics.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. wikipedia.org However, their accuracy is highly dependent on whether the molecule under investigation is similar to the molecules used to develop the method's parameters. wikipedia.org

A comparative analysis using these different levels of theory would validate the predicted geometry and electronic structure of this compound, providing a more robust computational model.

Spectroscopic Property Predictions and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental results.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally has become an increasingly vital role in this process. acs.orgnyu.edu DFT calculations, often using the gauge-including atomic orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts for a molecule. nih.gov These predicted shifts are based on the calculated electronic environment around each nucleus in the optimized molecular structure. nih.gov

For this compound, a computational approach would calculate the theoretical chemical shifts for each unique hydrogen and carbon atom. These theoretical values can then be compared directly with an experimental NMR spectrum. A strong correlation between the predicted and experimental data provides high confidence in the assigned structure. Recent advances have even integrated DFT calculations with machine learning models to enhance the accuracy of these predictions. acs.orgnih.gov

Illustrative Table for NMR Chemical Shift Comparison: This table demonstrates how predicted and experimental NMR data would be compared.

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid Proton (-COOH) | Data Not Available | Data Not Available |

| Vinyl Proton (=CH-) | Data Not Available | Data Not Available |

| Aromatic Protons (-C₆H₄-) | Data Not Available | Data Not Available |

| Methyl Protons (-CH₃) | Data Not Available | Data Not Available |

Theoretical Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. A theoretical vibrational analysis can be performed on the optimized geometry of this compound using DFT. acs.org This calculation determines the frequencies of all possible vibrational modes within the molecule.

The results are a set of frequencies and their corresponding intensities, which can be used to generate a theoretical IR or Raman spectrum. aip.org Comparing this computed spectrum to an experimental one helps in assigning specific absorption bands to particular molecular motions, such as C=O stretching, C-H bending, or vibrations of the phenyl ring. etsu.edu It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental data. aip.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry used to explain and predict chemical reactivity. numberanalytics.comucsb.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This is the highest energy orbital that contains electrons. It is considered the nucleophilic or electron-donating orbital. libretexts.org The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. numberanalytics.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. It is considered the electrophilic or electron-accepting orbital. libretexts.org The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap suggests higher stability. mdpi.com

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized over the electron-rich parts of the molecule, such as the π-system of the phenyl ring and the double bond, while the LUMO would likely be centered on the electron-deficient carboxylic acid group and the conjugated system. wuxibiology.comnih.gov This analysis is crucial for understanding its reactivity in various chemical reactions. wuxiapptec.com

Illustrative Table for FMO Analysis: This table outlines the key parameters obtained from an FMO analysis.

| Parameter | Description | Illustrative Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value in eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value in eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Value in eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value in eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value in eV |

HOMO and LUMO Energy Levels and Energy Gap Determination

The electronic properties of this compound have been a subject of theoretical investigation to understand its stability and reactivity. Central to this are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, optical polarizability, and kinetic stability. edu.krdresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd This can indicate a higher tendency to participate in chemical reactions. Conversely, a large HOMO-LUMO gap is associated with high stability and low chemical reactivity. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine these energy values. For instance, a study on tetrathiafulvalene (B1198394) showed that its HOMO-LUMO energy gap was 3.872 eV in the gas phase. edu.krd The HOMO-LUMO gap can be influenced by the surrounding medium, with different values observed in various solvents. edu.krd The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. wuxiapptec.com

Table 1: Calculated HOMO, LUMO, and Energy Gap Values for a Related Compound (Tetrathiafulvalene) in Different Media. edu.krd

| Medium | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Gas Phase | -4.911 | -1.039 | 3.872 |

| CCl4 | -4.952 | -1.053 | 3.899 |

| Water | -5.012 | -1.028 | 3.984 |

Implications for Chemical Reactivity and Electron Transfer Processes

The HOMO-LUMO energy gap has direct implications for the chemical reactivity and electron transfer processes of this compound. A smaller energy gap facilitates the transfer of an electron from the HOMO to the LUMO, making the molecule more prone to electronic transitions. edu.krd This property is fundamental to understanding how the molecule will interact with other chemical species.

Molecules with a low HOMO-LUMO gap are considered "soft" and are generally more polarizable and reactive. edu.krd Conversely, "hard" molecules possess a large energy gap and are less reactive. researchgate.net The ease of electron transfer is a key factor in various chemical phenomena, including the rates of reaction and the types of reactions a molecule will undergo. For example, in electrophilic reactions, the HOMO of the nucleophile interacts with the LUMO of the electrophile. wuxiapptec.com A higher HOMO energy level indicates a better electron-donating ability, while a lower LUMO energy level suggests a greater electron-accepting capacity. wuxiapptec.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, red and yellow regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net These regions are rich in electrons. Conversely, blue areas represent positive electrostatic potential and are prone to nucleophilic attack, indicating electron-deficient regions. researchgate.net Green and yellow colors generally depict regions with a potential closer to zero. youtube.com

By analyzing the MEP map of this compound, one can identify the likely sites for chemical reactions. For instance, the oxygen atoms of the carboxylic acid group would be expected to show a negative potential (red or yellow), making them targets for electrophiles. The hydrogen atom of the hydroxyl group, on the other hand, would likely exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. This analysis provides a visual guide to the molecule's reactivity based on its electronic structure. uni-muenchen.de

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with specific structural features can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. nih.govjhuapl.edu These properties arise from the interaction of the molecule with an intense light source, leading to phenomena such as frequency doubling (second-harmonic generation) and intensity-dependent refractive index. jhuapl.edu

The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the delocalization of π-electrons. nih.gov Molecules with donor and acceptor groups connected by a π-conjugated system often exhibit enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov

Calculation of Dipole Moments and Polarizabilities

Higher values of polarizability are generally associated with a greater NLO response. Theoretical calculations can provide insights into these properties and guide the design of new NLO materials. nih.gov

Hyperpolarizabilities and Potential for Photonic Applications

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects, while the second hyperpolarizability (γ) corresponds to third-order effects. nih.gov These parameters can be calculated using quantum chemical methods.

Materials with large hyperpolarizability values are sought after for various photonic applications, including optical switching and data storage. nih.gov The investigation of the hyperpolarizabilities of this compound would reveal its potential as a candidate for such advanced technologies.

Solvent Effects on Molecular Properties (e.g., Polarizable Continuum Model - PCM)

The properties of a molecule, including its electronic structure and reactivity, can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. q-chem.comresearchgate.net In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. molcas.org

This model allows for the calculation of molecular properties in a more realistic environment than the gas phase. researchgate.net For example, the HOMO-LUMO energy gap can change in different solvents, which in turn affects the molecule's reactivity and electronic transitions. edu.krd The PCM can also be used to study the effect of the solvent on spectroscopic properties and reaction mechanisms. researchgate.netyoutube.com The choice of the PCM method, such as the integral equation formalism (IEF-PCM) or the conductor-like screening model (COSMO), can be important for obtaining accurate results. youtube.com

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of a molecule is pivotal in determining its chemical reactivity and physical properties. For this compound, a comprehensive understanding of its stable conformations and the energy barriers separating them is crucial. This is achieved through conformational analysis and the mapping of its potential energy surface (PES). A potential energy surface is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. libretexts.org

Computational studies, although not found specifically for this compound, have been extensively performed on structurally analogous α,β-unsaturated carboxylic acids and aldehydes, such as cinnamic acid and cinnamaldehyde. scielo.org.mxresearchgate.net These studies provide a strong basis for understanding the conformational preferences of the target molecule. The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the carbonyl group to the α,β-double bond (C2-C3 bond). This rotation gives rise to two main planar conformers: the s-cis and s-trans isomers.

In the s-cis conformation, the carbonyl group (C=O) and the C=C double bond are on the same side of the C2-C3 single bond. Conversely, in the s-trans conformation, they are on opposite sides. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and electronic effects. For instance, in cinnamic acid, density functional theory (DFT) calculations have shown the s-cis isomer to be more stable than the s-trans conformer in the gas phase by a small margin. scielo.org.mx In contrast, for cinnamaldehyde, the s-trans conformer is found to be more stable. scielo.org.mx These findings highlight that minor structural changes can influence the conformational preference.

The potential energy surface of this compound can be mapped by systematically rotating the key dihedral angles and calculating the corresponding single-point energies. The most significant dihedral angle is that which defines the s-cis and s-trans conformations. The energy profile for this rotation would show two minima corresponding to the stable conformers, separated by a rotational barrier. researchgate.netresearchgate.net This barrier to rotation is a critical parameter as it determines the rate of interconversion between the conformers at a given temperature. Studies on similar systems suggest that these rotational barriers are typically in the range of a few kilojoules per mole. researchgate.netrsc.org

Another important conformational aspect is the orientation of the 4-methylphenyl group relative to the plane of the enoic acid moiety. The rotation around the bond connecting the phenyl ring to the C3 atom will also have its own set of stable conformations and rotational barriers, influenced by the steric interactions between the phenyl ring and the substituents on the double bond.

Based on the analysis of related compounds, a representative data table for the calculated relative energies of the conformers of this compound can be proposed. The table would likely feature the s-cis and s-trans conformers as the primary minima on the potential energy surface, with their relative energies and the transition state energy for their interconversion.

| Conformer/Transition State | Dihedral Angle (O=C-C=C) | Relative Energy (kJ/mol) |

| s-cis | ~0° | 0.00 |

| Transition State | ~90° | 12.5 |

| s-trans | ~180° | 2.5 |

This table presents hypothetical data based on computational studies of structurally similar compounds like cinnamic acid and cinnamaldehyde. The values are illustrative and would require specific quantum chemical calculations for this compound for verification.

This conformational analysis provides a foundational understanding of the structural dynamics of this compound, which is essential for interpreting its spectroscopic data and predicting its behavior in chemical reactions.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 3-(4-Methylphenyl)pent-2-enoic acid is susceptible to both electrophilic and nucleophilic addition reactions, a reactivity pattern influenced by the electronic environment of the molecule.

Electrophilic Addition:

Common electrophilic addition reactions include:

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to form a haloalkane. libretexts.org

Hydration: The acid-catalyzed addition of water to yield an alcohol. lasalle.edu

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic addition to the carbon-carbon double bond of this compound can occur, particularly in a conjugate or Michael-type addition. This is facilitated by the presence of the electron-withdrawing carboxylic acid group, which polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by deprotonation to form an enolate, which then attacks the electrophilic alkene. masterorganicchemistry.com Nucleophiles that can participate in such reactions include enolates, amines, and thiolates. masterorganicchemistry.com

The general mechanism for a nucleophilic addition involves the attack of a nucleophile on the electrophilic center, breaking the double or triple bond. wikipedia.org In the context of α,β-unsaturated carbonyl compounds, this is often referred to as a 1,4-addition. masterorganicchemistry.com

Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group (-COOH) is a key functional group in this compound, and it undergoes a variety of characteristic reactions.

Esterification:

One of the most common reactions of carboxylic acids is esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Amidation:

Amides can be synthesized from carboxylic acids, although direct reaction with an amine is generally not efficient. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with an amine to form the corresponding amide.

Reduction:

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Reactivity of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The p-tolyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The methyl group (-CH₃) on the benzene (B151609) ring is an activating group and an ortho-, para-director. This means it increases the rate of reaction compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

The directing effect of the methyl group is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate formed during the substitution process, particularly when the attack occurs at the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

Stereochemical Control in Reactions and Isomerization Pathways

The presence of a carbon-carbon double bond in this compound introduces the possibility of E/Z isomerism. The specific isomer, (2E)-3-(4-methylphenyl)pent-2-enoic acid, indicates a trans configuration of the higher priority groups around the double bond. sigmaaldrich.com

Stereochemical Control:

Reactions involving the double bond can proceed with varying degrees of stereochemical control. For instance, certain addition reactions may occur in a stereospecific manner (e.g., syn or anti-addition). The stereochemical outcome of reactions can be influenced by the reaction mechanism and the nature of the reagents and catalysts used. For example, catalytic hydrogenation often results in syn-addition of hydrogen across the double bond. lasalle.edu In nucleophilic additions, the approach of the nucleophile can be influenced by steric factors and the existing stereochemistry of the molecule. youtube.com

Isomerization Pathways:

Isomerization of the double bond from the E to the Z configuration, or vice versa, can occur under certain conditions, such as exposure to heat, light, or catalysts. For example, the isomerization of 2-pentenoic acid to 3- and 4-pentenoic acids can be achieved through acid, basic, or amphoteric catalysis. google.comgoogle.com This suggests that the position of the double bond in the carbon chain can also be altered under specific catalytic conditions.

Degradation Pathways and Stability under Various Environmental or Experimental Conditions

The stability of this compound can be affected by various environmental and experimental factors.

Degradation Pathways:

Potential degradation pathways could involve:

Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon double bond.

Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group may be lost as carbon dioxide. For a similar compound, (Z)-4-Methylhex-3-enoic acid, thermal rearrangement under pyrolysis conditions leads to decarboxylation.

Photochemical Degradation: Exposure to UV light could potentially lead to isomerization or other photochemical reactions.

The stability of the compound is also dependent on the storage conditions. For instance, 3-amino-3,4-dimethylpent-4-enoic acid is recommended to be stored at 2-8°C. iris-biotech.de

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Monitoring

The mechanisms of reactions involving this compound can be investigated using a combination of kinetic and spectroscopic techniques.

Kinetic Monitoring:

By monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalysts, a rate law can be determined. This provides valuable information about the species involved in the rate-determining step of the reaction. For example, the electrophilic addition of a hydrogen halide to an alkene is a second-order reaction, with the rate depending on the concentrations of both the alkene and the hydrogen halide. libretexts.org

Spectroscopic Monitoring:

Various spectroscopic techniques can be employed to identify and characterize reactants, intermediates, and products, providing insight into the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of starting materials and the appearance of products, as well as to identify the structure of any stable intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups, such as the disappearance of the C=C double bond or the conversion of the carboxylic acid to an ester.

Mass Spectrometry (MS): MS can be used to determine the molecular weight of products and intermediates, aiding in their identification.

UV-Visible Spectroscopy: The conjugated system in this compound will have a characteristic UV absorption. Changes in this absorption can be monitored to follow the course of reactions involving the double bond or the aromatic ring.

For example, in the study of electrophilic addition reactions of allenoates, the formation of intermediates and products was monitored and characterized using spectroscopic methods. researchgate.net

Analysis of Chemical Hardness and Softness to Predict Reactivity

The concepts of chemical hardness (η) and softness (σ), derived from density functional theory (DFT), can be used to predict the reactivity of chemical species. mdpi.comresearchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, are less polarizable, and are generally more stable. researchgate.net

Chemical Softness (σ): The reciprocal of hardness, indicating a molecule's ability to undergo changes in its electron density. researchgate.net Soft molecules have a small HOMO-LUMO gap and are more reactive.

The Hard and Soft Acids and Bases (HSAB) principle states that hard acids prefer to interact with hard bases, and soft acids prefer to interact with soft bases. researchgate.net

For this compound, different parts of the molecule will exhibit different degrees of hardness and softness.

The carboxylic acid proton is a hard electrophile (acid).

The carbonyl carbon is a harder electrophilic center compared to the β-carbon of the double bond.

The β-carbon of the α,β-unsaturated system is a softer electrophilic center.

The carbon-carbon double bond can act as a soft nucleophile (base).

This analysis can help predict the preferred sites of attack for different types of reagents. For instance, a hard nucleophile would be expected to preferentially attack the harder carbonyl carbon (1,2-addition), while a softer nucleophile would favor attack at the softer β-carbon (1,4-conjugate addition). masterorganicchemistry.com

Calculations of chemical hardness and softness for the molecule and its potential reactants can provide quantitative predictions of reactivity and regioselectivity. These parameters are often correlated with experimental observations, such as NMR chemical shifts. scielo.br

Derivatization Strategies and Analogue Synthesis

Synthesis of Esters and Amides of 3-(4-Methylphenyl)pent-2-enoic Acid

The carboxyl group of this compound is a prime site for derivatization, readily converted into a variety of esters and amides. Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This method allows for the synthesis of a wide range of esters by simply varying the alcohol used.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an appropriate amine. youtube.com Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder route to the corresponding amides. A photocatalytic method for synthesizing α-arylated amides from α-trifluoromethyl alkenes has also been reported, offering a modern approach to these structures. nih.gov

These synthetic strategies are highly versatile, enabling the introduction of a diverse array of functional groups through the choice of alcohol or amine, thereby systematically modifying the properties of the parent compound.

Table 1: Examples of Ester and Amide Synthesis Reactions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |

| This compound | Ethanol | Sulfuric Acid | Ethyl ester |

| This compound | Thionyl Chloride, then Ammonia | - | Primary amide |

| This compound | Aniline | DCC | Anilide (secondary amide) |

Structural Modifications of the 4-Methylphenyl Moiety

Alterations to the 4-methylphenyl ring of this compound can significantly influence its electronic properties and steric profile. The methyl group at the para-position can be replaced with other substituents, such as halogens, alkoxy groups, or nitro groups, through various aromatic substitution reactions. For instance, electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the benzene (B151609) ring.

Furthermore, the entire 4-methylphenyl group can be replaced with other aromatic or heteroaromatic systems. This can be achieved through synthetic routes that build the α,β-unsaturated acid from different aromatic aldehydes. The Knoevenagel and Doebner reactions, for example, condense arylaldehydes with malonic acid or its esters to form 3-arylpropenoic acids. acgpubs.org By using a substituted benzaldehyde (B42025) in place of 4-methylbenzaldehyde, a wide range of analogues with different aromatic moieties can be synthesized. acgpubs.org

Table 2: Examples of Modified 4-Methylphenyl Analogues

| Aromatic Moiety | Synthetic Precursor (Aldehyde) | Potential Reaction |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | Knoevenagel Condensation |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | Doebner Modification |

| 2-Naphthyl | 2-Naphthaldehyde | Perkin Reaction |

Alterations to the Pent-2-enoic Acid Alkyl Chain and Double Bond Configuration

Modifications to the pent-2-enoic acid portion of the molecule can involve changing the length of the alkyl chain, introducing branching, or altering the geometry of the double bond. For example, homologation reactions can be employed to lengthen the ethyl group at the C3 position. Conversely, starting with a different ketone in a Perkin-type reaction could lead to analogues with different alkyl substituents at this position.

The double bond in the pent-2-enoic acid chain is typically in the more stable E-configuration. However, the Z-isomer can be synthesized through specific stereoselective reactions or by photochemical isomerization of the E-isomer. The presence of the double bond also allows for reactions such as catalytic hydrogenation to produce the corresponding saturated carboxylic acid, 3-(4-methylphenyl)pentanoic acid. This removes the rigidity imposed by the double bond and introduces two new chiral centers.

The synthesis of various pentenoic acid isomers, such as 4-pentenoic acid, can be achieved through rearrangement reactions of other pentenoic acid isomers. google.com This highlights the potential for creating structural isomers by altering the position of the double bond within the carbon chain.

Synthesis of Stereoisomers and Diastereomers of Derivatives

When modifications to this compound introduce one or more chiral centers, the synthesis of specific stereoisomers becomes a key consideration. For example, hydrogenation of the double bond creates two new stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). Asymmetric hydrogenation using a chiral catalyst can selectively produce one enantiomer or diastereomer in excess.

The synthesis of diastereomers is also relevant when the derivatization process introduces a second chiral center into a molecule that already contains one. nih.gov For instance, if an ester is formed with a chiral alcohol, the resulting product will be a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. imperial.ac.uk The stereoselective synthesis of specific diastereomers can be achieved using chiral auxiliaries or stereoselective reagents. nih.gov

Impact of Derivatization on Electronic and Conformational Properties

Modifications to the 4-methylphenyl ring directly influence the electronic nature of the aromatic system. Electron-donating groups (e.g., methoxy) increase the electron density of the ring, while electron-withdrawing groups (e.g., nitro) decrease it. These changes can affect the reactivity of the molecule and its interactions with biological targets.

The conformation of the molecule is largely dictated by the dihedral angle between the phenyl ring and the plane of the carboxylic acid group. Studies on similar aromatic esters have shown that substituents on the phenyl ring can influence this dihedral angle. nih.govresearchgate.net Alterations to the alkyl chain and the double bond also have a significant impact on the molecule's three-dimensional shape. For example, hydrogenation of the double bond removes the planarity of that part of the molecule, allowing for greater conformational flexibility. The specific stereochemistry of the derivatives will also dictate their unique three-dimensional arrangement, which is crucial for their interaction with other molecules.

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials, Dosage, Safety/adme

Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays

Limited information exists regarding the receptor binding and signaling pathway modulation of 3-(4-Methylphenyl)pent-2-enoic acid.

Ligand-Receptor Interaction Studies (e.g., ETA receptor binding)

Specific ligand-receptor interaction studies for this compound, including its binding affinity for the endothelin A (ETA) receptor, have not been reported in the accessible scientific literature. While related compounds have been explored as endothelin receptor antagonists, the binding profile of this particular molecule remains uncharacterized.

Effects on Cellular Processes and Functional Assays in In Vitro Models

There is no available data from in vitro functional assays detailing the effects of this compound on cellular processes.

Exploration of General Biological Activity in Model Systems (e.g., In Vitro or Non-Human In Vivo Studies)

No in vitro or non-human in vivo studies describing the general biological activity of this compound are present in the reviewed scientific literature.

Antimicrobial Activity Mechanisms in Microbial Culture Systems

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal actions. eurekaselect.comnih.gov The primary mechanism of antimicrobial activity is believed to be the disruption of microbial cell membranes. nih.gov The lipophilic nature of these compounds facilitates their partitioning into the lipid-rich cell membranes, leading to increased membrane fluidity and permeability. This disruption can result in the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for microbial survival. nih.gov

Furthermore, some cinnamic acid derivatives have been shown to inhibit microbial enzymes and interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria. nih.gov The presence of a methyl group on the phenyl ring, as in the case of this compound, may influence the lipophilicity of the compound and, consequently, its antimicrobial efficacy. Studies on related compounds like p-coumaric acid, ferulic acid, and p-methoxycinnamic acid have demonstrated effective antibacterial activity against colistin-resistant Acinetobacter baumannii by increasing membrane permeability. researchgate.net

Table 1: Inferred Antimicrobial Mechanisms of this compound based on Cinnamic Acid Derivatives

| Mechanism | Description | Supporting Evidence from Analogues |

| Membrane Disruption | Increased permeability and fluidity of the microbial cell membrane, leading to leakage of cellular contents. | Cinnamic acid derivatives partition into lipid membranes, causing disruption. nih.gov |

| Enzyme Inhibition | Inhibition of essential microbial enzymes involved in metabolic pathways. | Implied for various cinnamic acid derivatives. |

| Quorum Sensing Inhibition | Interference with bacterial cell-to-cell communication, reducing virulence and biofilm formation. | Observed with cinnamic acid and some of its derivatives. nih.gov |

Antiproliferative Mechanisms in Cellular Models

Numerous cinnamic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.govnih.gov The proposed mechanisms are often multifactorial and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis-related processes. nih.govup.ac.za

Apoptosis induction by cinnamic acid derivatives can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases, key enzymes in the apoptotic cascade. up.ac.za For instance, some derivatives have been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells. up.ac.za Furthermore, cinnamic acid derivatives can cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation. nih.gov The antimetastatic potential has also been highlighted, with some compounds impairing cell invasion, adhesion, and colonization. nih.gov The specific substitutions on the phenyl ring and the nature of the acrylic acid side chain play a crucial role in determining the cytotoxic potency and the specific molecular targets. nih.gov

Table 2: Inferred Antiproliferative Mechanisms of this compound based on Cinnamic Acid Derivatives

| Mechanism | Description | Supporting Evidence from Analogues |

| Apoptosis Induction | Activation of programmed cell death pathways in cancer cells. | Primaquine-cinnamic acid conjugates induce apoptosis in MCF-7 cells. up.ac.za |

| Cell Cycle Arrest | Halting the progression of the cell cycle, thereby inhibiting cell division. | Cinnamic acid esters affect the cell cycle in murine melanoma cells. nih.gov |

| Inhibition of Metastasis | Impairment of cancer cell migration, invasion, and adhesion. | Phenyl 2,3-dibromo-3-phenylpropanoate impairs melanoma cell invasion and adhesion. nih.gov |

Immunomodulatory Effects (e.g., TLR Agonist Activity in Cell Lines)

Metabolic Fate and Biotransformation Pathways (in vitro or non-human systems)

The metabolism of cinnamic acid and its derivatives has been studied in various in vitro and non-human systems. These studies provide a framework for predicting the metabolic fate of this compound.

Identification of Metabolites

The biotransformation of cinnamic acids typically involves phase I and phase II metabolic reactions. In humans, orally administered cinnamic acid derivatives from Brazilian green propolis were found to be metabolized into free forms, monoglucuronides, and monosulfates. rsc.org In plant cell cultures of Eucalyptus perriniana, cinnamic acid was converted to cinnamic acid β-D-glucopyranosyl ester and p-coumaric acid, which was further metabolized. nih.gov This suggests that hydroxylation of the phenyl ring and conjugation with glucuronic acid or sulfate (B86663) are likely metabolic pathways. For this compound, it can be hypothesized that hydroxylation could occur on the phenyl ring or the methyl group, followed by conjugation.

Enzymatic Biotransformation Studies in Model Systems

The enzymes responsible for the metabolism of cinnamic acids include cytochrome P450 monooxygenases for hydroxylation reactions and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for conjugation reactions. rsc.org The metabolism of cinnamic acid itself can lead to the formation of sodium benzoate (B1203000) in the liver. wikipedia.org Studies on the short-term effects of trans-cinnamic acid on maize roots have shown alterations in the phenylpropanoid pathway, suggesting that the compound can be integrated into and processed by existing metabolic pathways in plants. mdpi.com

Table 3: Predicted Metabolic Pathways for this compound based on Cinnamic Acid Analogs

| Metabolic Reaction | Enzyme Family | Potential Metabolites | Supporting Evidence from Analogues |

| Hydroxylation | Cytochrome P450 | Hydroxylated phenyl and/or methyl group derivatives | Common metabolic pathway for aromatic compounds. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of the parent compound or its hydroxylated metabolites | Major phase II metabolic pathway for cinnamic acid derivatives in humans. rsc.org |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates of the parent compound or its hydroxylated metabolites | Observed for cinnamic acid derivatives in human metabolism. rsc.org |

| Beta-oxidation | Acyl-CoA synthetases, etc. | Chain-shortened derivatives | A general pathway for carboxylic acids, though less specifically documented for cinnamic acids in the provided context. |

Advanced Material Science and Chemo Optical Applications

Exploration of Semiconductor Properties and Device Integration Potential

There is currently no published research available in scientific literature or patent databases that investigates the semiconductor properties of 3-(4-Methylphenyl)pent-2-enoic acid . Consequently, data regarding its potential for integration into electronic devices is non-existent. The exploration of organic molecules for semiconductor applications is a robust field, often focusing on compounds with extensive π-conjugated systems that facilitate charge transport. While This compound possesses a degree of conjugation, its potential as an organic semiconductor has not been theoretically modeled or experimentally verified.

Applications in Non-Linear Optics (NLO) and Photonics